(+)-(Trans)-dorzolamide

Übersicht

Beschreibung

(+)-(Trans)-dorzolamide is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and ocular hypertension. It works by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure. This compound is notable for its stereochemistry, as it exists in a specific enantiomeric form that contributes to its pharmacological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(Trans)-dorzolamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The synthesis begins with the formation of a thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with a sulfonamide reagent under basic conditions to introduce the sulfonamide group.

Chiral Resolution: The resulting mixture of enantiomers is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (+)-(Trans) enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

High-Throughput Screening: Identifying the most efficient catalysts and reaction conditions.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Employing advanced purification techniques, such as high-performance liquid chromatography, to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-(Trans)-dorzolamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

- Ocular Hypertension and Glaucoma Treatment

- Adjunctive Therapy

- Preoperative Use

Clinical Efficacy

Clinical trials have established dorzolamide's efficacy in lowering IOP. A study involving patients on timolol found that adding dorzolamide resulted in a 17% reduction at morning trough and 21% at peak times . Furthermore, preservative-free formulations of dorzolamide have been developed to enhance tolerability and patient adherence, especially for those with ocular surface disease .

Safety Profile

Dorzolamide is generally well-tolerated; however, some patients may experience local ocular adverse effects such as conjunctivitis or lid reactions . Long-term studies have indicated minimal systemic absorption when administered topically, reducing the risk of systemic side effects commonly associated with oral carbonic anhydrase inhibitors .

Case Studies

-

Case Study 1: Combination Therapy

A clinical trial involving 523 patients compared dorzolamide/timolol combination therapy against monotherapy with either agent. Results showed that the combination significantly outperformed monotherapy in lowering IOP across various time points during the study period . -

Case Study 2: Preservative-Free Formulation

The introduction of preservative-free dorzolamide/timolol fixed combination has shown improved patient adherence and reduced ocular surface irritation compared to preserved formulations. This was particularly noted in a cohort of patients with pre-existing ocular surface disease .

Wirkmechanismus

The mechanism of action of (+)-(Trans)-dorzolamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme is responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase, this compound reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and lower intraocular pressure. The molecular targets include the carbonic anhydrase isoenzymes present in the ciliary processes of the eye.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetazolamide: Another carbonic anhydrase inhibitor used for similar indications but with different pharmacokinetic properties.

Brinzolamide: A structurally similar compound with a different side chain, leading to variations in potency and duration of action.

Methazolamide: Similar in function but with distinct pharmacological profiles and side effects.

Uniqueness

(+)-(Trans)-dorzolamide is unique due to its specific stereochemistry, which contributes to its selective inhibition of carbonic anhydrase isoenzymes. This selectivity results in fewer systemic side effects compared to non-stereospecific inhibitors.

Biologische Aktivität

(+)-(Trans)-Dorzolamide is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and ocular hypertension. It functions by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure (IOP). This article delves into the biological activity of dorzolamide, examining its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile through various studies and data.

Pharmacodynamics

Dorzolamide inhibits carbonic anhydrase (CA), an enzyme critical for the production of bicarbonate ions in the ciliary body. By inhibiting this enzyme, dorzolamide decreases sodium and bicarbonate transport into the aqueous humor, resulting in reduced IOP. The compound has shown to lower IOP by approximately 20% , with peak effects observed around 2 hours post-administration and sustained effects lasting throughout the day .

Pharmacokinetics

- Absorption : Dorzolamide is administered topically as a 2% ophthalmic solution. It effectively penetrates the cornea and reaches therapeutic concentrations in the ciliary body.

- Distribution : The drug binds moderately to plasma proteins (approximately 33%) and accumulates in red blood cells (RBCs), where it binds predominantly to CA-II .

- Metabolism : Dorzolamide is metabolized to a less active metabolite, N-desethyl dorzolamide, which also inhibits CA-I but with lower potency.

- Excretion : The drug is excreted unchanged in urine. Its elimination from RBCs follows a non-linear pattern, with a half-life of about four months after cessation of dosing .

Clinical Efficacy

Clinical studies have demonstrated that dorzolamide significantly reduces IOP in patients with open-angle glaucoma or ocular hypertension:

- Efficacy : In trials, dorzolamide administered three times daily reduced mean IOP by approximately 4 to 6 mmHg at peak and 3 to 4.5 mmHg at trough measurements .

- Combination Therapy : When used in conjunction with beta-blockers like timolol, dorzolamide exhibits additive effects on IOP reduction. Studies indicate that fixed combinations of dorzolamide and timolol provide superior IOP control compared to monotherapy .

Safety Profile

The safety profile of dorzolamide has been evaluated across multiple studies:

- Adverse Effects : Common side effects include local burning or stinging upon administration, a bitter taste, and conjunctivitis. Serious systemic adverse events are rare .

- Mutagenicity and Carcinogenicity : Studies indicate that dorzolamide does not possess mutagenic potential in various assays. Long-term animal studies have shown no significant carcinogenic risk at clinically relevant doses .

Case Studies

Several case studies highlight the practical application of dorzolamide in clinical settings:

- Case Study on Combination Therapy : A study involving patients poorly controlled on timolol monotherapy demonstrated that adding dorzolamide resulted in a significant mean IOP reduction of 10.6% , compared to lesser reductions with timolol alone .

- Long-term Efficacy Study : In a year-long study comparing dorzolamide to other treatments, it was found that while slightly less effective than timolol monotherapy, it provided substantial benefits as an adjunct therapy for patients intolerant to beta-blockers .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibition of carbonic anhydrase (CA) |

| Peak IOP Reduction | 4-6 mmHg at peak; 3-4.5 mmHg at trough |

| Dosage Form | 2% ophthalmic solution |

| Common Side Effects | Burning/stinging, bitter taste, conjunctivitis |

| Metabolite | N-desethyl dorzolamide |

| Excretion | Unchanged in urine |

| Half-life | Approximately 4 months |

Eigenschaften

IUPAC Name |

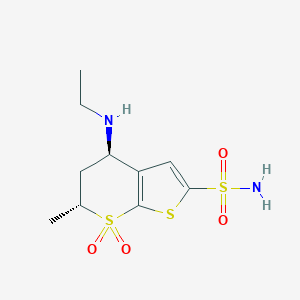

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUPMFITXYVAF-HTRCEHHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111294 | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120279-89-2, 120279-95-0, 1202579-95-0 | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorzolamide, (+)-(trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORZOLAMIDE, (TRANS)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55O5C6I73D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.